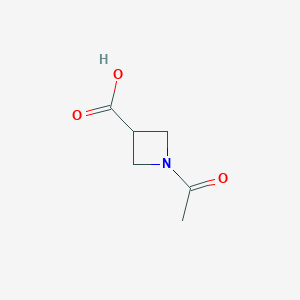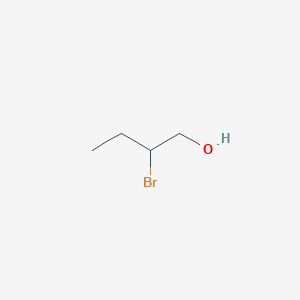
Diethyl 2,5-Dioxahexanedioate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 2,5-Dioxahexanedioate is typically synthesized through the esterification reaction between ethylene glycol and diethyl oxalate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2,5-Dioxahexanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols and amines
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various esters and ethers
Aplicaciones Científicas De Investigación
Diethyl 2,5-Dioxahexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and coatings .
Mecanismo De Acción
The mechanism of action of Diethyl 2,5-Dioxahexanedioate involves its ability to act as an electrophile in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Dimethyl 2,5-Dioxahexanedioate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl Carbonate: Similar in reactivity but lacks the dioxane ring structure.
Uniqueness: Diethyl 2,5-Dioxahexanedioate is unique due to its dioxane ring structure, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of cyclic compounds and polymers .
Propiedades
IUPAC Name |
2-ethoxycarbonyloxyethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUAGYBVSQRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCOC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524630 | |
| Record name | Ethane-1,2-diyl diethyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-87-6 | |
| Record name | Ethane-1,2-diyl diethyl biscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Diethyl 2,5-Dioxahexanedioate formed in Li-ion batteries, and what are its implications?
A1: this compound, also known as an alkyl dicarbonate or dimerization compound, is a degradation product observed in conventional Li-ion battery electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) [, ]. Its formation is indicative of electrolyte decomposition during battery cycling.
Q2: Why is the viscosity of this compound a critical factor in Li-ion batteries?
A2: The research highlights that DEOHC exhibits significantly higher viscosity compared to traditional EC-based electrolytes at room temperature []. High viscosity can hinder ion transport within the electrolyte, negatively impacting the battery's performance, especially its rate capability and low-temperature operation.
Q3: What strategies have been explored to mitigate the high viscosity of this compound in electrolytes?
A3: Researchers have investigated blending DEOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve its flow properties []. This approach aims to balance DEOHC's potential benefits with enhanced ionic conductivity within the electrolyte.
Q4: What analytical techniques are used to identify this compound and other electrolyte decomposition products?
A4: The research mentions identifying DEOHC and other compounds through characteristic carbon signals using mass spectrometry, specifically noting m/z = 206 for DEOHC []. This technique allows for the detection and characterization of electrolyte decomposition products formed during battery operation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















